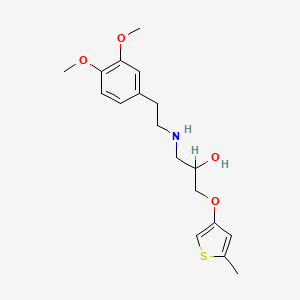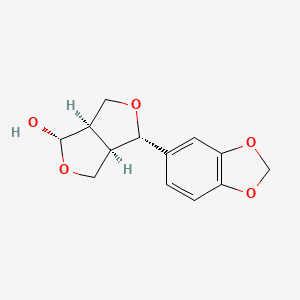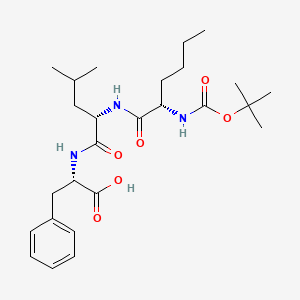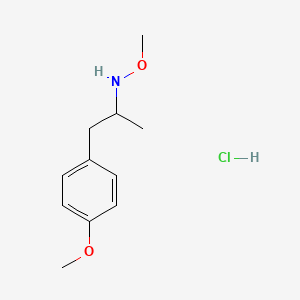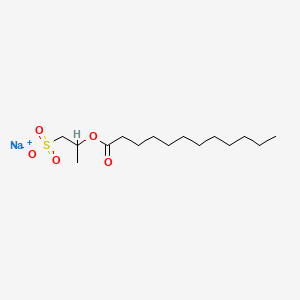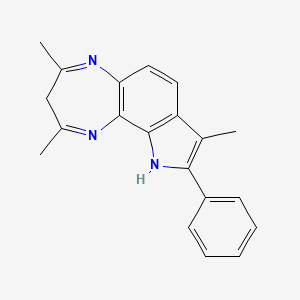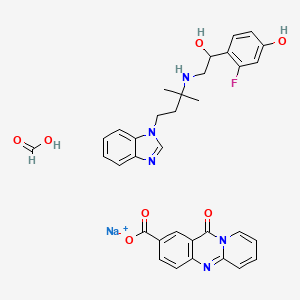
p-Chloro-alpha-(2-(dimethylamino)ethyl)benzyl alcohol carbamate (ester)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
p-Chloro-alpha-(2-(dimethylamino)ethyl)benzyl alcohol carbamate (ester) is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes a chloro-substituted benzyl alcohol and a dimethylaminoethyl group. Its chemical properties make it a valuable substance in both research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of p-Chloro-alpha-(2-(dimethylamino)ethyl)benzyl alcohol carbamate (ester) typically involves multiple steps. One common method includes the reaction of p-chlorobenzyl alcohol with dimethylaminoethyl chloride in the presence of a base to form the intermediate compound. This intermediate is then reacted with carbamic acid derivatives to produce the final ester.
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of catalysts and specific solvents can enhance the reaction efficiency and reduce by-products.
Chemical Reactions Analysis
Types of Reactions
p-Chloro-alpha-(2-(dimethylamino)ethyl)benzyl alcohol carbamate (ester) undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield p-chloro-alpha-(2-(dimethylamino)ethyl)benzaldehyde, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
p-Chloro-alpha-(2-(dimethylamino)ethyl)benzyl alcohol carbamate (ester) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of p-Chloro-alpha-(2-(dimethylamino)ethyl)benzyl alcohol carbamate (ester) involves its interaction with specific molecular targets. The dimethylaminoethyl group can interact with biological receptors, while the carbamate ester moiety may undergo hydrolysis to release active intermediates. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
p-Chloro-alpha-(2-(dimethylamino)ethyl)benzyl alcohol: Lacks the carbamate ester group but shares similar structural features.
p-Chloro-alpha-(2-(dimethylamino)ethyl)benzyl carbamate: Similar structure but without the alcohol group.
Uniqueness
The presence of both the dimethylaminoethyl group and the carbamate ester moiety in p-Chloro-alpha-(2-(dimethylamino)ethyl)benzyl alcohol carbamate (ester) provides unique chemical properties and reactivity. This combination allows for diverse applications and interactions that are not observed in the similar compounds listed above.
Properties
CAS No. |
88384-33-2 |
|---|---|
Molecular Formula |
C12H17ClN2O2 |
Molecular Weight |
256.73 g/mol |
IUPAC Name |
[1-(4-chlorophenyl)-3-(dimethylamino)propyl] carbamate |
InChI |
InChI=1S/C12H17ClN2O2/c1-15(2)8-7-11(17-12(14)16)9-3-5-10(13)6-4-9/h3-6,11H,7-8H2,1-2H3,(H2,14,16) |
InChI Key |
VIERYSABUCFIBM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCC(C1=CC=C(C=C1)Cl)OC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


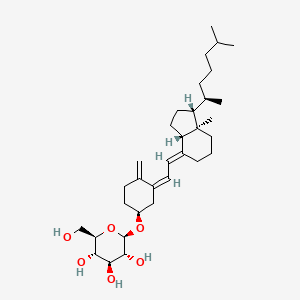


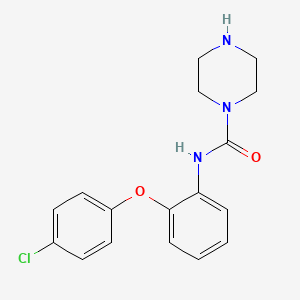
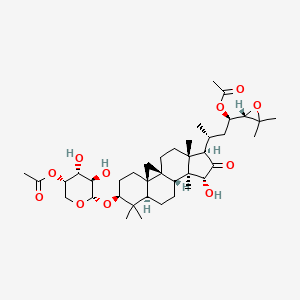
![4-amino-3-[3-oxo-2-[2-(propan-2-ylamino)ethyl]-1H-isoindol-1-yl]benzonitrile;dihydrochloride](/img/structure/B12771285.png)
